molecular formula C23H26N2O2 B11070545 1-[3-(cyclopentyloxy)phenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline

1-[3-(cyclopentyloxy)phenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B11070545
M. Wt: 362.5 g/mol
InChI Key: HVGIUGFHIKEJRF-UHFFFAOYSA-N
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Description

1-[3-(cyclopentyloxy)phenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a methoxy-substituted tetrahydro-beta-carboline core.

Preparation Methods

The synthesis of 1-[3-(cyclopentyloxy)phenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring with a cyclopentyloxy substituent can be synthesized through a nucleophilic aromatic substitution reaction.

    Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized via a Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[3-(cyclopentyloxy)phenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-[3-(cyclopentyloxy)phenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research focuses on its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(cyclopentyloxy)phenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to neuroprotective effects, or inhibit specific enzymes involved in inflammatory pathways, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

1-[3-(cyclopentyloxy)phenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carboline derivatives, such as harmine, harmaline, and tetrahydro-beta-carboline. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties.

    Harmine: Known for its psychoactive and neuroprotective effects.

    Harmaline: Exhibits similar psychoactive properties and is used in traditional medicine.

    Tetrahydro-beta-carboline: Studied for its potential therapeutic effects in neurodegenerative diseases.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

1-(3-cyclopentyloxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C23H26N2O2/c1-26-17-9-10-21-20(14-17)19-11-12-24-22(23(19)25-21)15-5-4-8-18(13-15)27-16-6-2-3-7-16/h4-5,8-10,13-14,16,22,24-25H,2-3,6-7,11-12H2,1H3

InChI Key

HVGIUGFHIKEJRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=CC=C4)OC5CCCC5

Origin of Product

United States

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